![molecular formula C7H5Cl2IO B6292443 1,3-Dichloro-2-iodo-4-methoxybenzene CAS No. 2384443-96-1](/img/structure/B6292443.png)
1,3-Dichloro-2-iodo-4-methoxybenzene
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Description
“1,3-Dichloro-2-iodo-4-methoxybenzene” is a chemical compound with the molecular formula C7H5Cl2IO . It is used in the synthesis of a variety of mono- and dimethoxyarene derivatives .
Synthesis Analysis
The synthesis of “1,3-Dichloro-2-iodo-4-methoxybenzene” involves a nucleophilic aromatic substitution with sodium methoxide on commercially available fluoroarenes . This reaction provides good to excellent yields of desired methoxylated products .Molecular Structure Analysis
The molecular structure of “1,3-Dichloro-2-iodo-4-methoxybenzene” consists of a benzene ring substituted with two chlorine atoms, one iodine atom, and one methoxy group .Future Directions
Mechanism of Action
Target of Action
The primary target of 1,3-Dichloro-2-iodo-4-methoxybenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and it wants to be retained during reactions .
Mode of Action
The compound undergoes electrophilic aromatic substitution because aromaticity is maintained . The mechanism involves two steps :
- Step 1 (Slow) : The electrons in the pi bond attack the electrophile. One carbon gets a positive charge while the other forms a C-E bond. This forms the arenium ion .
- Step 2 (Fast) : The lone pair of electrons on a base attacks the hydrogen. This causes the electrons in the C-H bond to form a C-C double bond and aromaticity is reformed .
Biochemical Pathways
The compound’s interaction with the benzene ring affects the electrophilic aromatic substitution pathway . When carbocation intermediates are formed, they can react further by bonding to a nucleophile to give a substitution or addition product .
Result of Action
The result of the compound’s action is a substituted benzene ring . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . A proton is then removed from this intermediate, yielding a substituted benzene ring .
Action Environment
The action of 1,3-Dichloro-2-iodo-4-methoxybenzene is influenced by environmental factors. For instance, the presence of a base is necessary for the second step of the mechanism . .
properties
IUPAC Name |
1,3-dichloro-2-iodo-4-methoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2IO/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUDYNXNUAUJSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)I)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-2-iodo-4-methoxybenzene |
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